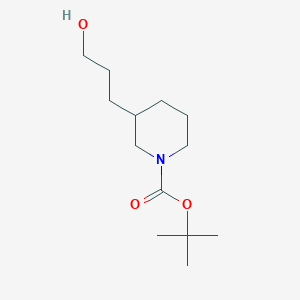

叔丁基3-(3-羟基丙基)哌啶-1-羧酸酯

描述

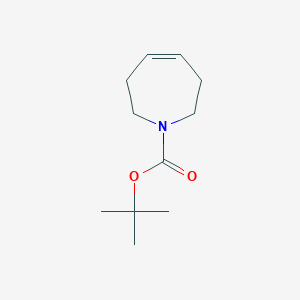

The compound tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

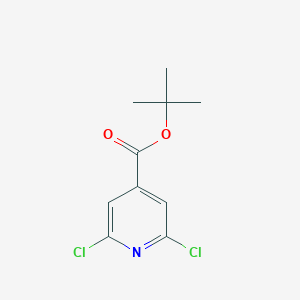

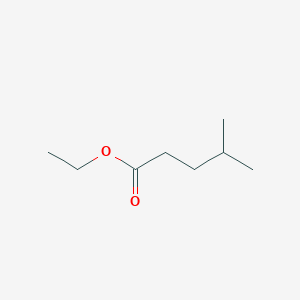

The synthesis of piperidine derivatives often involves the functionalization of the piperidine ring. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the use of N-Boc piperazine as a starting material, which is then subjected to further chemical transformations . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is achieved through a condensation reaction . These methods highlight the versatility of piperidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using techniques such as X-ray diffraction, as seen in the studies of various tert-butyl piperazine-1-carboxylate derivatives . These analyses reveal the shape and conformation of the molecules, as well as the presence of intermolecular interactions that contribute to the stability of the crystal structure.

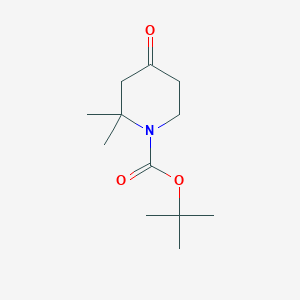

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate demonstrates the introduction of alkenyl groups into the piperidine ring, which can be used to synthesize diverse piperidine derivatives . The Schiff base formation from tert-butyl 4-oxopiperidine-1-carboxylate also exemplifies the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied using spectroscopic methods such as FT-IR, NMR, and LCMS, as well as thermal and DFT analyses . These studies provide insights into the stability, electronic structure, and potential reactivity of the compounds. For example, the DFT analysis can predict the presence of intramolecular hydrogen bonding, which can influence the compound's properties .

科学研究应用

合成和表征

- 生物活性化合物中的中间体:叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是一种相关化合物,它以叔丁基-4-羟基哌啶-1-羧酸酯为起始原料合成。该化合物是许多生物活性化合物中的重要中间体,例如克唑替尼(Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016)。

- 取代哌啶的前体:叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸酯的合成为制备取代哌啶提供了新的支架,突出了其作为多功能前体的作用(Harmsen, Sydnes, Törnroos, & Haug, 2011)。

- 复杂分子的合成:叔丁基4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯的合成,是制造凡德他尼的关键,涉及酰化、磺化和取代等多个步骤(Wang, Wang, Tang, & Xu, 2015)。

分子结构和药理潜力

- X 射线衍射和抗菌活性:叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯显示出由 X 射线衍射证实的特定分子结构,以及中等的抗菌和驱虫活性(Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015)。

化学转化

- 钯催化的 β-选择性 C(sp3)-H 芳基化:展示化学转化,叔丁基3-(3-甲氧基苯基)哌啶-1-羧酸酯经历了钯催化的 β-选择性 C(sp3)-H 芳基化,证明了其在复杂有机合成中的用途(Millet & Baudoin, 2015)。

其他衍生物的合成

- 对映纯化合物的衍生:叔丁基2-取代4,6-二氧代-1-哌啶羧酸酯的合成,与叔丁基3-(3-羟基丙基)哌啶-1-羧酸酯相关,导致了对映纯化合物,可用于药物研究(Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004)。

安全和危害

属性

IUPAC Name |

tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-6-11(10-14)7-5-9-15/h11,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQOZPGKFVICKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611233 | |

| Record name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |

CAS RN |

163210-22-8 | |

| Record name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)